N~2~-[(4-bromophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-N~2~-methylglycinamide
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Overview
Description
N~2~-[(4-bromophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-N~2~-methylglycinamide is a complex organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, a methoxyphenyl group, and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-bromophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-N~2~-methylglycinamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-bromophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N~2~-[(4-bromophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-N~2~-methylglycinamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It can be utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets. The bromophenyl and sulfonyl groups may facilitate binding to proteins or enzymes, modulating their activity. The methoxyphenyl group can enhance the compound’s solubility and bioavailability, while the glycinamide moiety may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide sulphonamides: These compounds share structural similarities with N2-[(4-bromophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-N~2~-methylglycinamide and exhibit comparable biological activities.
Sodium (4-bromophenyl)methanesulfinate: This compound is used in similar chemical reactions and has analogous functional groups.
Uniqueness
N~2~-[(4-bromophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-N~2~-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O4S/c1-21(26(23,24)17-9-5-15(19)6-10-17)13-18(22)20-12-11-14-3-7-16(25-2)8-4-14/h3-10H,11-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOESFKVOPOKCPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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